2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .
Molecular Structure Analysis
The molecular weight of “2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is 336.79.
Chemical Reactions Analysis
The reactivity of similar compounds has been investigated. For example, the reactivity of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate in decarboxylation reaction was studied to afford the useful molecule methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate under Krapcho reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield of methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate was 70% (24 mg). The 1H NMR and 13C NMR data were also provided .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus with an IC50 value of 7.53 μmol/L .
Conclusion
The indole scaffold offers a rich source of bioactive compounds, and this specific derivative holds immense potential for further exploration in drug development and therapeutic applications . Researchers continue to investigate its diverse biological activities, making it an exciting area of study.
Mechanism of Action
While the specific mechanism of action for “2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is not mentioned in the search results, similar compounds have shown notable biological activities. For example, indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized and found to inhibit acetylcholine esterase (AChE), based on the structural feature of donepezil, a known AChE inhibitor .
properties
IUPAC Name |
2-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-18-13-7-6-11(8-10(13)9-15(18)19)17-22(20,21)14-5-3-2-4-12(14)16/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMYGBNMMITHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide |
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